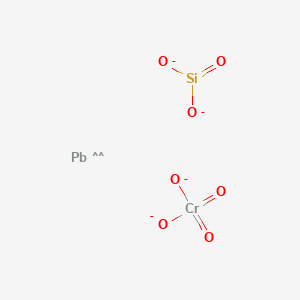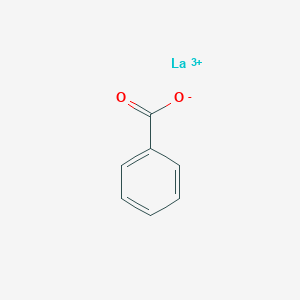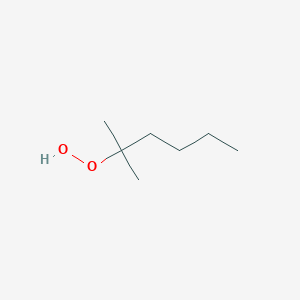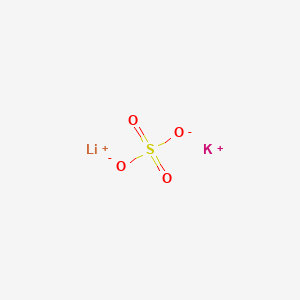
Lithium potassium sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium potassium sulphate, also known as potassium lithium sulfate or potassium lithium alum, is a chemical compound with the formula KLi(SO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research.
Mecanismo De Acción
The mechanism of action of lithium Lithium potassium sulphate sulphate is not well understood. However, it is believed to interact with cellular membranes and proteins, affecting their function and leading to various biochemical and physiological effects.
Efectos Bioquímicos Y Fisiológicos
Lithium Lithium potassium sulphate sulphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to inhibit the growth of various cancer cells and promote wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using lithium Lithium potassium sulphate sulphate in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, it is also important to note that lithium Lithium potassium sulphate sulphate may not be suitable for certain experiments due to its specific properties and limitations.
Direcciones Futuras
There are several potential future directions for research on lithium Lithium potassium sulphate sulphate, including its potential use as a therapeutic agent in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as nanotechnology and materials science.
In conclusion, lithium Lithium potassium sulphate sulphate is a versatile and important compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and effects make it a valuable tool for studying various biological and chemical processes, and further research is needed to fully explore its potential.
Métodos De Síntesis
Lithium Lithium potassium sulphate sulphate can be synthesized by reacting Lithium potassium sulphate sulfate and lithium sulfate in water. The resulting solution is then cooled to precipitate the compound, which can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
Lithium Lithium potassium sulphate sulphate has been used in various scientific research studies, including crystallography, X-ray diffraction, and spectroscopy. It is also commonly used as a reference material for calibration purposes in analytical chemistry.
Propiedades
Número CAS |
14520-76-4 |
|---|---|
Nombre del producto |
Lithium potassium sulphate |
Fórmula molecular |
KLiO4S |
Peso molecular |
142.1 g/mol |
Nombre IUPAC |
lithium;potassium;sulfate |
InChI |
InChI=1S/K.Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
Clave InChI |
HFBKKNJVQYNVDO-UHFFFAOYSA-L |
SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
SMILES canónico |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Otros números CAS |
14520-76-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




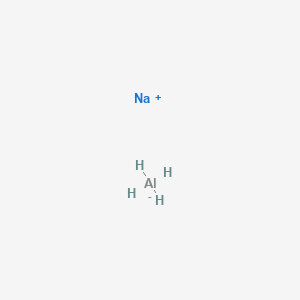
![5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one](/img/structure/B89127.png)
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)



